

literature review on 3-hydroxyphenylacetylene

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Compound of Interest

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An In-depth Technical Guide to 3-Hydroxyphenylacetylene: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-hydroxyphenylacetylene (also known as **3-ethynylphenol**), a versatile bifunctional molecule of significant interest in synthetic chemistry. We will delve into its core properties, established synthetic protocols, characteristic reactivity, and its expanding applications in drug discovery and materials science. The focus is not merely on procedural steps but on the underlying chemical principles that guide experimental design and application.

Core Molecular Profile and Physicochemical Properties

3-Hydroxyphenylacetylene, with CAS Number 10401-11-3, is an aromatic compound featuring both a phenolic hydroxyl group and a terminal alkyne.^[1] This unique combination of functional groups makes it a highly valuable building block, allowing for sequential or orthogonal chemical modifications. The terminal alkyne provides a reactive handle for carbon-carbon bond formation, while the phenol group can be used for derivatization or to modulate the electronic properties of the molecule and its derivatives.

Its fundamental properties are summarized below, providing the foundational data required for experimental planning, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₆ O	[2][3][4]
Molecular Weight	118.13 g/mol	[1][2]
Appearance	Clear colorless to yellow or brown liquid/Crystalline Powder	[3][5]
Density	1.083 g/mL at 25 °C	[2][6]
Boiling Point	230.9 °C at 760 mmHg; 75 °C at 3 mmHg	[5][7]
Melting Point	64-66 °C	[5]
Refractive Index (n _{20/D})	1.5840	[2][6]
Flash Point	103 °C (217.4 °F)	[2][7]
pKa	9.30 ± 0.10 (Predicted)	[5]
Solubility	Miscible with dimethylformamide	[5][6]

Synthesis: A Validated Protocol

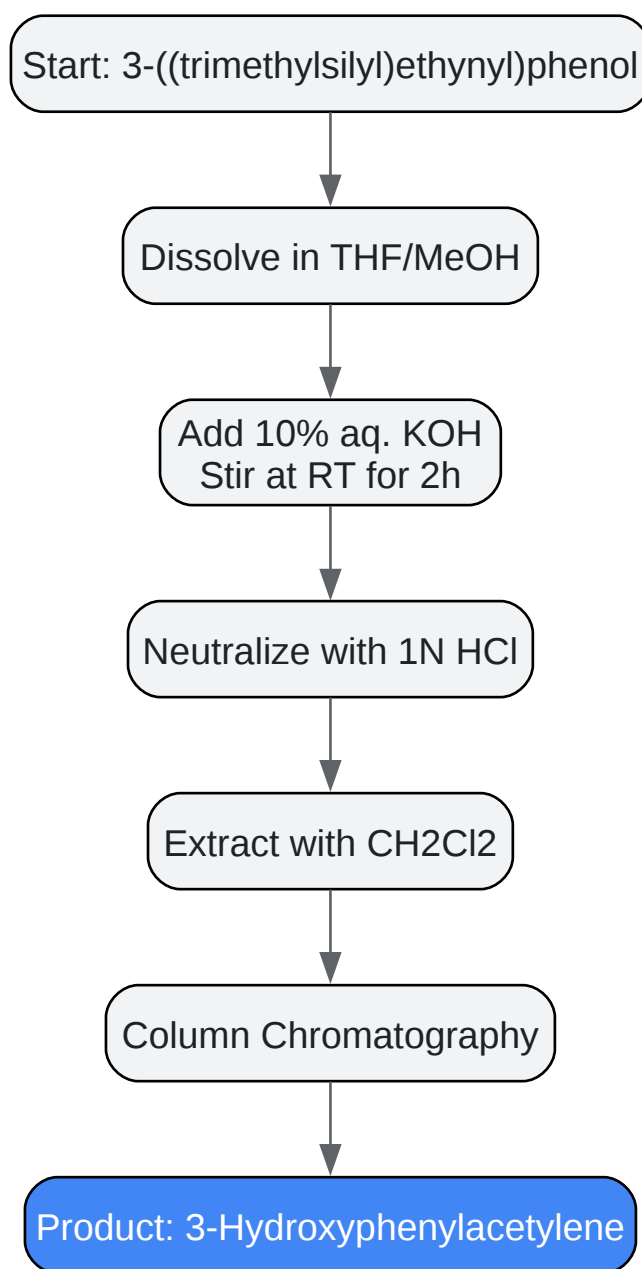
The most reliable and commonly cited synthesis of 3-hydroxyphenylacetylene involves the deprotection of a silyl-protected precursor, namely 3-((trimethylsilyl)ethynyl)phenol.[5] The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing unwanted side reactions during precursor synthesis and allowing for purification. Its removal under basic conditions is a robust and high-yielding transformation.

Experimental Protocol: Synthesis via Desilylation

This protocol describes the deprotection of 3-((trimethylsilyl)ethynyl)phenol to yield 3-hydroxyphenylacetylene. The causality is clear: the hydroxide base attacks the silicon atom, facilitating the cleavage of the carbon-silicon bond to liberate the terminal alkyne.

Step-by-Step Methodology:

- **Dissolution:** Dissolve the starting material, (3-hydroxyphenylalkynyl)trimethylsilane, in a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH). A typical concentration would be around 0.1 M.[\[5\]](#)[\[6\]](#)
- **Base Addition:** To the stirred solution, add a 10% aqueous solution of potassium hydroxide (KOH). The volume of the KOH solution should be equal to the volumes of THF and MeOH used.[\[5\]](#)[\[6\]](#)
- **Reaction:** Allow the reaction mixture to stir at room temperature for approximately 2 hours.[\[5\]](#)[\[6\]](#) Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
- **Neutralization:** Upon completion, carefully neutralize the reaction mixture with a 1N hydrochloric acid (HCl) solution to a pH of ~7.[\[5\]](#)[\[6\]](#) This step quenches the reaction and protonates the resulting acetylide and phenoxide ions.
- **Solvent Removal:** Remove the organic solvents (THF and MeOH) using a rotary evaporator.[\[5\]](#)[\[6\]](#)
- **Extraction:** Extract the remaining aqueous phase with a suitable organic solvent, such as dichloromethane (CH₂Cl₂). Perform the extraction three times to ensure complete recovery of the product.[\[5\]](#)[\[6\]](#)
- **Drying and Concentration:** Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[\[5\]](#)[\[6\]](#)
- **Purification:** Purify the crude product, typically a yellow oil, by column chromatography on silica gel. An eluent system such as n-hexane/acetone (5:1, v/v) is effective, affording the final product in high purity (yields around 70% have been reported).[\[6\]](#)



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Caption: Workflow for the synthesis of 3-hydroxyphenylacetylene.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of 3-hydroxyphenylacetylene stems from the distinct reactivity of its alkyne and phenol moieties. This allows it to participate in a wide array of chemical transformations,

most notably transition metal-catalyzed cross-coupling reactions.

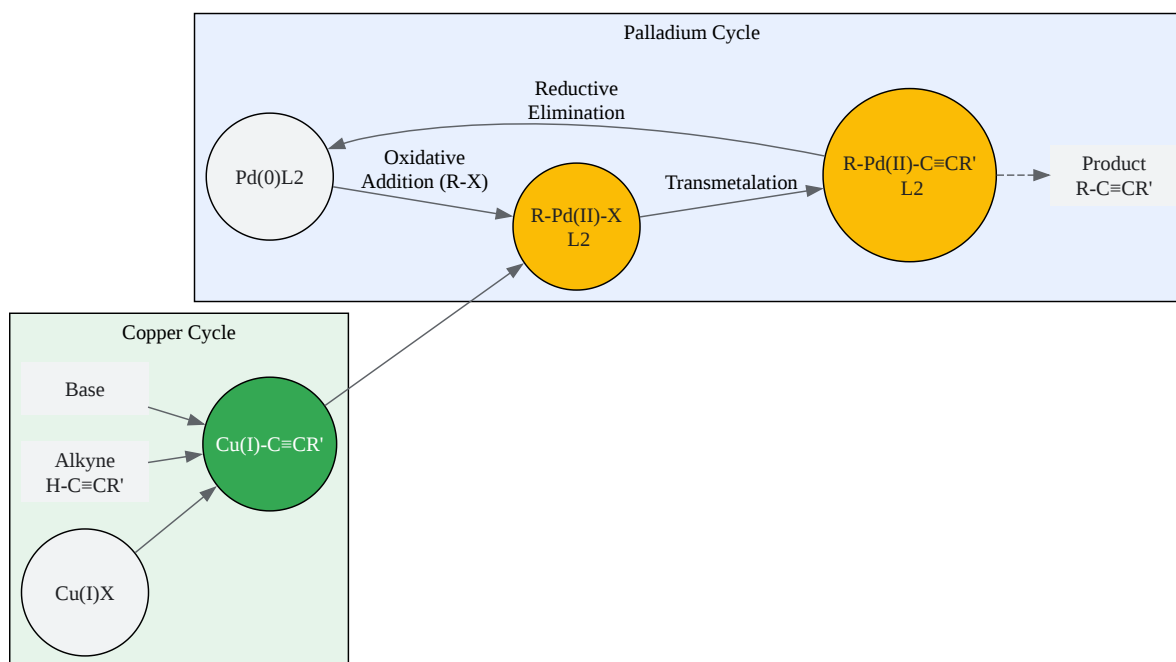
The Sonogashira Coupling Reaction

The Sonogashira coupling is the cornerstone reaction for terminal alkynes, forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.^{[8][9]} This reaction is exceptionally powerful for constructing the complex molecular backbones required in pharmaceuticals and organic materials.^{[8][10]} In this context, 3-hydroxyphenylacetylene serves as the nucleophilic alkyne component.

Mechanism and Rationale: The reaction proceeds via two interconnected catalytic cycles, one involving palladium and the other copper.^[8]

- **Palladium Cycle:** A Pd(0) species undergoes oxidative addition with the aryl halide. The terminal alkyne, activated by copper, then transmetalates onto the palladium center. Reductive elimination follows, yielding the coupled product and regenerating the Pd(0) catalyst.^[8]
- **Copper Cycle:** A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, accelerating the transmetalation step with the palladium complex.^[8]

The choice of catalyst (e.g., [Pd(PPh₃)₂Cl₂]), copper co-catalyst (CuI), base (e.g., an amine like triethylamine or diisopropylamine), and solvent is critical for optimizing reaction efficiency under mild conditions.^{[8][11]}



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Polymerization

Derivatives of phenylacetylene are known to undergo polymerization to form conjugated polymers.[12][13] The terminal alkyne of 3-hydroxyphenylacetylene can participate in such reactions, typically catalyzed by transition metal complexes (e.g., W or Rh-based catalysts), to produce poly(3-hydroxyphenylacetylene). The resulting polymers, featuring a conjugated

polyene backbone, are of potential interest in materials science for their optoelectronic properties. The phenolic group offers a site for post-polymerization modification, allowing for the tuning of polymer solubility and functionality.

Key Applications

The unique structure of 3-hydroxyphenylacetylene has led to its use in several specialized fields, from microbiology to drug discovery.

Application in Drug Development

Pharmaceutical intermediates are the crucial link between basic chemical synthesis and the production of active pharmaceutical ingredients (APIs).^[14] 3-Hydroxyphenylacetylene is a prime example of a versatile building block used in drug discovery. Its ability to participate in reliable C-C bond-forming reactions like the Sonogashira coupling allows medicinal chemists to efficiently construct complex molecular scaffolds.^[9]

By incorporating the 3-hydroxyphenylacetylene motif, researchers can:

- **Introduce Structural Rigidity:** The linear alkyne linker can position other functional groups in a well-defined spatial orientation to optimize binding with a biological target.
- **Modulate Physicochemical Properties:** The phenolic hydroxyl group can be used to improve aqueous solubility or act as a hydrogen bond donor in a protein binding pocket.^[14]
- **Serve as a Precursor for Heterocycles:** The alkyne can be a key functional group in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs. While specific drugs containing the intact 3-hydroxyphenylacetylene are not broadly documented, its derivatives are integral to the synthesis of biologically active thiophenes, coumarins, and other scaffolds with demonstrated antioxidant, anti-inflammatory, and cytotoxic activities.^{[15][16][17]}

Fluorogenic and Chromogenic Probes

A notable and specific application of 3-hydroxyphenylacetylene is its use as a novel probe for bacterial enzymes.^[2] It has been shown to be an activity-dependent fluorogenic and chromogenic probe for enzymes that degrade toluene through the meta ring fission of 3-

methylcatechol.[2] In this system, the enzyme catalyzes a reaction involving 3-hydroxyphenylacetylene that results in a colored or fluorescent product, providing a direct and measurable signal of enzymatic activity. This allows for rapid screening and physiological analysis of specific bacterial strains.[2]

Spectroscopic Characterization

Unambiguous identification of 3-hydroxyphenylacetylene relies on standard spectroscopic techniques. Understanding its spectral signature is essential for reaction monitoring and quality control.

- ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.8-7.3 ppm range), a singlet for the phenolic hydroxyl proton (which can be broad and its shift variable depending on concentration and solvent), and a sharp singlet for the acetylenic proton around δ 3.0 ppm.[18]
- ¹³C NMR: The carbon spectrum provides detailed information on the carbon framework, with distinct signals for the two sp-hybridized alkyne carbons (around δ 77 and 83 ppm) and the four unique sp²-hybridized aromatic carbons, including the carbon bearing the hydroxyl group (C-OH) at lower field.[18]
- IR Spectroscopy: The infrared spectrum will prominently feature a sharp, moderate absorption band around 3300 cm⁻¹ corresponding to the \equiv C-H stretch, and a broad absorption band for the O-H stretch of the phenol group between 3200-3600 cm⁻¹. A weak C \equiv C stretching absorption will appear near 2100 cm⁻¹.

Safety and Handling

According to safety data, 3-hydroxyphenylacetylene is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[2][19]

- Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1). [2]
- Precautionary Statements: Standard precautions include avoiding ingestion and contact with eyes.[19]

- Personal Protective Equipment (PPE): Appropriate PPE includes chemical safety goggles or a face shield, protective gloves, and a lab coat.[2] It should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

3-Hydroxyphenylacetylene is more than a simple organic molecule; it is a powerful and versatile tool for chemical innovation. Its dual functionality, combined with the robust and predictable reactivity of its alkyne and phenol groups, makes it an invaluable intermediate for researchers in drug discovery, medicinal chemistry, and materials science. From constructing complex bioactive molecules via Sonogashira couplings to acting as a clever reporter for bacterial enzymes, its applications continue to expand, underscoring the importance of fundamental building blocks in advancing scientific frontiers.

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